

Application Notes and Protocols for IR-1048 Live Cell Staining

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Compound of Interest

Compound Name: IR-1048

Cat. No.: B1146480

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Introduction

IR-1048 is a heptamethine cyanine dye that exhibits fluorescence in the second near-infrared (NIR-II) window, with an emission maximum around 1048 nm.^[1] This property makes it a valuable tool for deep-tissue in vivo imaging, where light scattering and tissue autofluorescence are minimized.^{[1][2]} As a lipophilic dye, **IR-1048** can be utilized for staining the cytoplasmic membranes of living cells, enabling applications in cell tracking and localization studies. This document provides a comprehensive overview of the properties of **IR-1048** and a detailed, generalized protocol for its application in live-cell staining.

Properties of IR-1048 Dye

A summary of the key physical, chemical, and fluorescence properties of **IR-1048** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₄₀ H ₃₈ BCl ₃ F ₄ N ₂	N/A
Molecular Weight	739.91 g/mol	N/A
Appearance	Solid	[1]
Excitation Maximum (λ _{ex})	~980 nm	N/A
Emission Maximum (λ _{em})	1048 nm (in ethanol)	[1]
Solubility	Soluble in organic solvents such as DMSO and ethanol	N/A
Storage	Store at -20°C, protected from light and moisture	N/A

Experimental Protocols

Reagent Preparation

3.1.1. Handling and Storage

IR-1048 is a light-sensitive compound and should be stored at -20°C, protected from light and moisture. When handling the dye, use appropriate personal protective equipment (PPE), including gloves and safety glasses.

3.1.2. Preparation of Stock Solution

To prepare a stock solution, dissolve **IR-1048** powder in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A concentration of 1-5 mM is recommended for the stock solution.

- Example: To prepare a 1 mM stock solution, dissolve 0.74 mg of **IR-1048** (MW = 739.91) in 1 mL of DMSO.
- Vortex the solution until the dye is completely dissolved.

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

3.1.3. Preparation of Working Solution

The working solution should be prepared fresh for each experiment by diluting the stock solution in a suitable buffer or serum-free cell culture medium. The optimal concentration of **IR-1048** for staining will vary depending on the cell type and experimental conditions. A starting concentration range of 1-10 µM is recommended. It is crucial to empirically determine the optimal concentration for each specific application.

- Example: To prepare a 5 µM working solution, add 5 µL of a 1 mM stock solution to 995 µL of serum-free medium.

Live Cell Staining Protocol

The following is a generalized protocol for staining live cells with **IR-1048**. This protocol may need to be optimized for specific cell types and applications.

3.2.1. Staining of Adherent Cells

- Cell Seeding: Seed cells in a suitable culture vessel (e.g., chambered coverslips, glass-bottom dishes) and allow them to adhere and grow to the desired confluency.
- Media Removal: Carefully aspirate the cell culture medium.
- Washing: Gently wash the cells once with a pre-warmed, serum-free medium or a balanced salt solution such as Phosphate-Buffered Saline (PBS).
- Staining: Add the freshly prepared **IR-1048** working solution to the cells, ensuring the entire cell monolayer is covered.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined experimentally.
- Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed, complete growth medium to remove any unbound dye.

- Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with the appropriate NIR laser and filter sets.

3.2.2. Staining of Suspension Cells

- Cell Harvesting: Harvest the cells by centrifugation at a low speed (e.g., 200-300 x g) for 5 minutes.
- Washing: Resuspend the cell pellet in pre-warmed, serum-free medium or PBS and centrifuge again. Repeat this washing step once more.
- Resuspension: Resuspend the washed cell pellet in the freshly prepared **IR-1048** working solution at a cell density of approximately 1×10^6 cells/mL.
- Incubation: Incubate the cells for 15-30 minutes at 37°C with gentle agitation.
- Washing: After incubation, centrifuge the cells to pellet them and remove the staining solution. Resuspend the cells in pre-warmed, complete growth medium and repeat the centrifugation and resuspension steps twice to ensure removal of unbound dye.
- Imaging: The stained cells can be transferred to a suitable imaging chamber for analysis.

Cytotoxicity Assay (MTT Assay)

It is recommended to assess the cytotoxicity of **IR-1048** on the specific cell line being used. The following is a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Prepare a serial dilution of **IR-1048** in complete growth medium. Remove the old medium from the cells and add the different concentrations of **IR-1048**. Include a vehicle control (medium with the same concentration of DMSO used for the highest **IR-1048** concentration) and a no-treatment control.
- Incubation: Incubate the cells for the desired period (e.g., 24 hours).

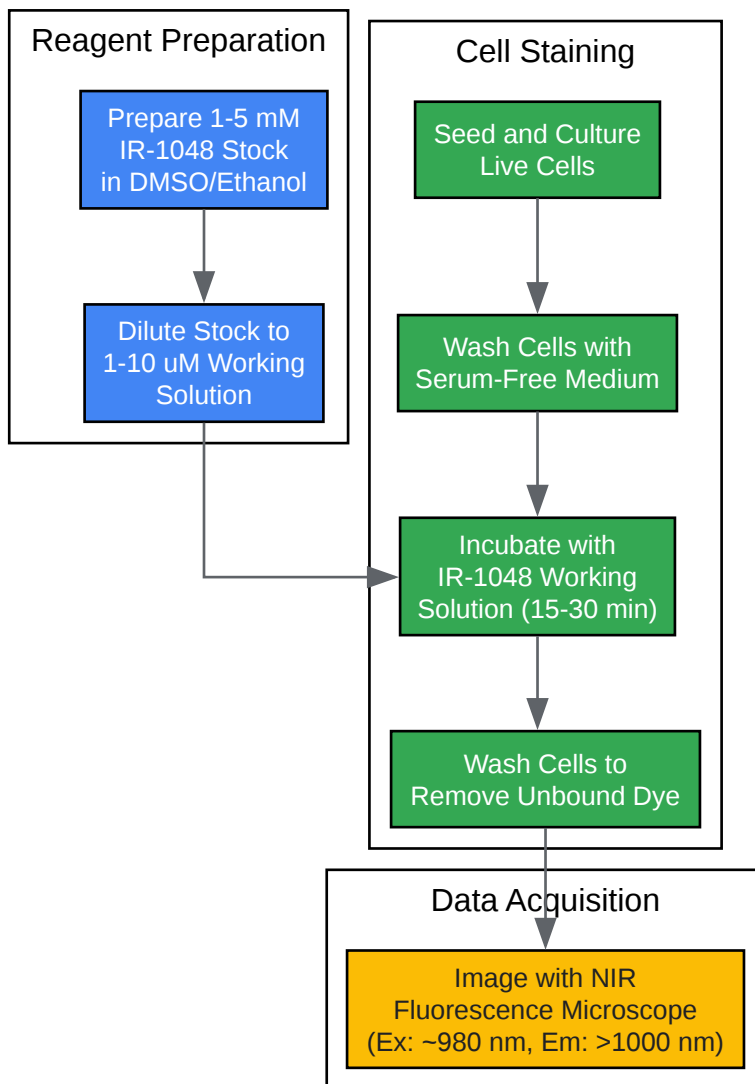
- **MTT Addition:** After incubation, add 10 μ L of a 5 mg/mL MTT solution in PBS to each well.
- **Incubation:** Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be converted to formazan crystals by living cells.
- **Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage of the control (untreated) cells.

Data Presentation

Parameter	Value/Range	Notes
Recommended Staining Concentration	1 - 10 μ M	Optimal concentration is cell-type dependent and should be determined empirically.
Recommended Incubation Time	15 - 30 minutes	Longer incubation times may increase cytotoxicity.
Recommended Incubation Temperature	37°C	Standard cell culture conditions.
Cytotoxicity (Similar Dyes)	Varies	Heptamethine cyanine dyes like IR-780 have shown dose-dependent cytotoxicity.[3]
Cellular Uptake Mechanism (Similar Dyes)	Potentially via Organic Anion-Transporting Polypeptides (OATPs)	This has been observed for other heptamethine cyanine dyes in cancer cells.[3][4]

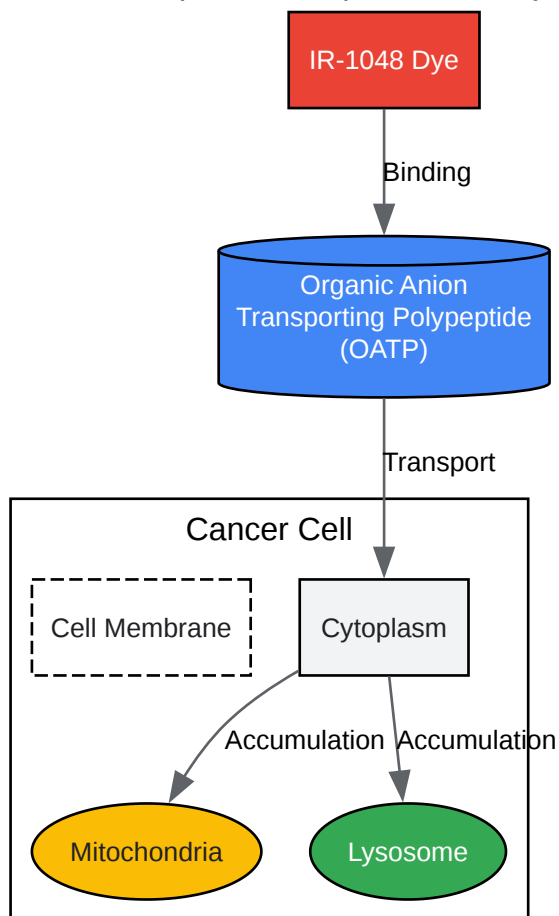
Visualizations

Experimental Workflow for IR-1048 Live Cell Staining

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Caption: Workflow for staining live cells with **IR-1048** dye.

Hypothesized Cellular Uptake of Heptamethine Cyanine Dyes

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Caption: Potential uptake mechanism of **IR-1048** in cancer cells.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No or weak fluorescence signal	- Suboptimal dye concentration- Insufficient incubation time- Photobleaching	- Optimize IR-1048 concentration.- Increase incubation time.- Minimize exposure to excitation light.
High background fluorescence	- Incomplete removal of unbound dye- Dye precipitation	- Perform additional washing steps.- Ensure the working solution is freshly prepared and well-dissolved.
Cell death or morphological changes	- High dye concentration- Prolonged incubation time	- Perform a cytotoxicity assay to determine the optimal, non-toxic concentration.- Reduce the incubation time.

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